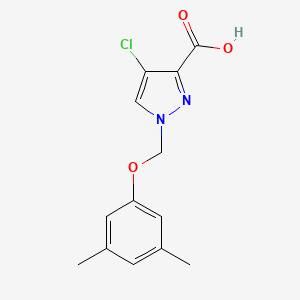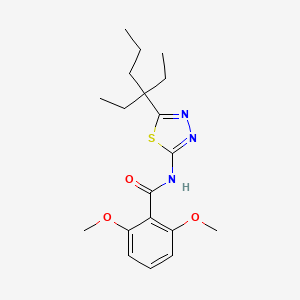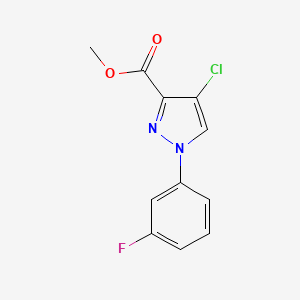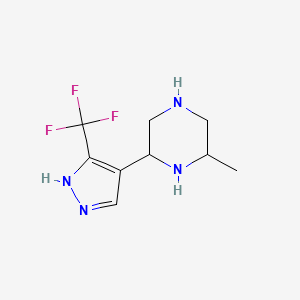![molecular formula C15H16N2S B12939136 [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-39-4](/img/structure/B12939136.png)
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopentyl group attached to the indole nucleus, which is further connected to a sulfanyl group and an acetonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfanyl group can be added via a nucleophilic substitution reaction using thiols .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The sulfanyl group may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a nitrile group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a nitrile.
1-Cyclopentyl-1H-indole: Lacks the sulfanyl and acetonitrile groups.
Uniqueness
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is unique due to the presence of both the cyclopentyl and sulfanyl groups, which can enhance its biological activity and provide distinct chemical properties compared to other indole derivatives .
Eigenschaften
| 61021-39-4 | |
Molekularformel |
C15H16N2S |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-(1-cyclopentylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C15H16N2S/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15/h3-4,7-8,11-12H,1-2,5-6,10H2 |
InChI-Schlüssel |
ULNFIZZPNLAGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



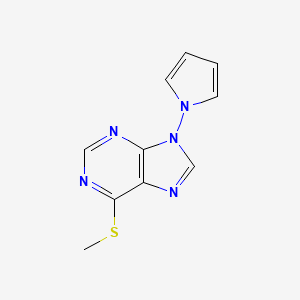
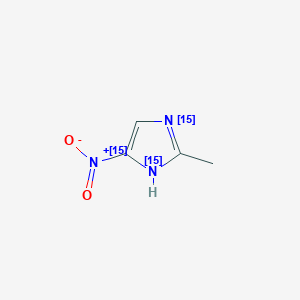
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
